molecular formula C12H18BrNO5S B345008 [(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine CAS No. 898653-85-5

[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine

Cat. No.: B345008
CAS No.: 898653-85-5
M. Wt: 368.25g/mol
InChI Key: WKEAQQADHMCZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with the molecular formula C11H16BrNO4S. It is a derivative of benzenesulfonamide and contains bromine and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine typically involves the following steps:

    Bromination: The starting material, 2,5-dimethoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 3-methoxypropylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    4-bromo-2,5-dimethoxybenzaldehyde: Another related compound with an aldehyde group instead of the sulfonamide group.

Uniqueness

[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine is unique due to its specific combination of bromine, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

898653-85-5

Molecular Formula

C12H18BrNO5S

Molecular Weight

368.25g/mol

IUPAC Name

4-bromo-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C12H18BrNO5S/c1-17-6-4-5-14-20(15,16)12-8-10(18-2)9(13)7-11(12)19-3/h7-8,14H,4-6H2,1-3H3

InChI Key

WKEAQQADHMCZLA-UHFFFAOYSA-N

SMILES

COCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC

Canonical SMILES

COCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC

Origin of Product

United States

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